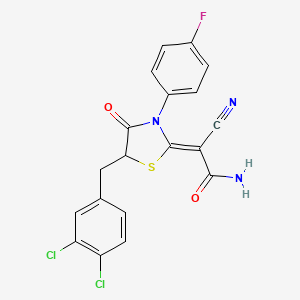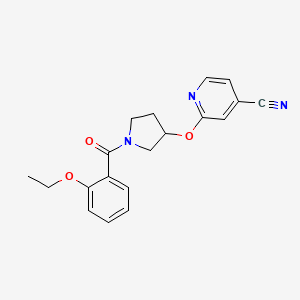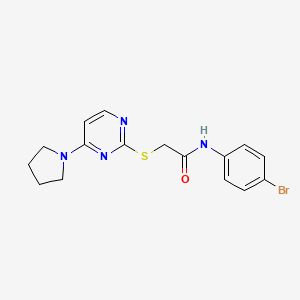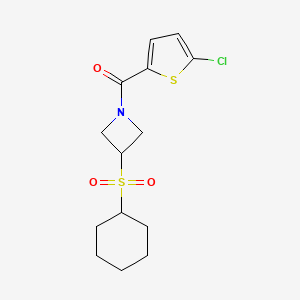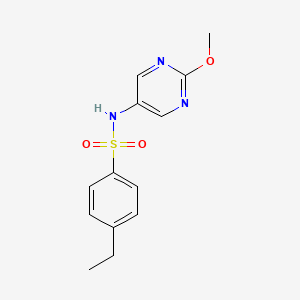![molecular formula C23H25N3O2 B2732202 N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251634-23-7](/img/structure/B2732202.png)
N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Fluorescence and Detection One notable application of related compounds is in the development of fluorescence-based detection systems. For example, the synthesis of 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, achieved through the reaction of 2-acetylaminobenzaldehyde with acetophenones, has been explored for the turn-on type detection of DNA. These compounds demonstrate enhanced fluorescence when intercalated with double-stranded DNA, enabling the detection of DNA/RNA in PAGE gels (Okuma et al., 2017). This suggests potential applications of similar compounds in bioimaging and biosensing.
Cytotoxic Activity for Cancer Research Another area of application is in cancer research, where derivatives of benzo[b][1,6]naphthyridines have been investigated for their cytotoxic activities. A study on carboxamide derivatives of benzo[b][1,6]naphthyridines tested against various cancer cell lines revealed potent cytotoxicity, with some compounds showing IC50 values less than 10 nM. This highlights the potential of such compounds in developing new anticancer agents (Deady et al., 2003).
Antimicrobial Activity Research on pyrano quinoline derivatives and their antimicrobial activity indicates the potential of naphthyridine analogs in combating microbial infections. Studies have shown significant antimicrobial properties, underscoring the relevance of these compounds in developing new antimicrobials (Watpade & Toche, 2017).
Spectroscopic and Quantum Mechanical Studies Further, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have provided insights into their photovoltaic efficiency, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies also explored the non-linear optical (NLO) activity of the compounds, indicating their utility in photovoltaic and photochemical applications (Mary et al., 2020).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-4-6-19(16(3)10-14)25-22(27)13-26-9-8-21-18(12-26)23(28)17-11-15(2)5-7-20(17)24-21/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLZHXYBXFRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
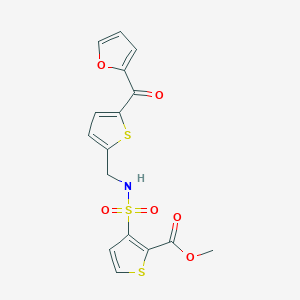
![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)


